
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol is an organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and a phenyl group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-Tetramethylpiperidine.
Reaction with Phenyl Grignard Reagent: The 2,2,6,6-Tetramethylpiperidine is then reacted with a phenyl Grignard reagent under controlled conditions to introduce the phenyl group.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to form the desired this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include inhibition of microbial growth, modulation of enzyme activity, or interaction with cellular signaling pathways.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Lacks the phenyl group but shares the piperidine core structure.
2,2,6,6-Tetramethyl-4-piperidinol: Similar structure but without the phenyl group.
2,2,6,6-Tetramethyl-4-piperidinone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar counterparts.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-13(2)10-15(17,11-14(3,4)16-13)12-8-6-5-7-9-12/h5-9,16-17H,10-11H2,1-4H3 |
Clave InChI |
ANWUNKVMALBHSR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15082193.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)

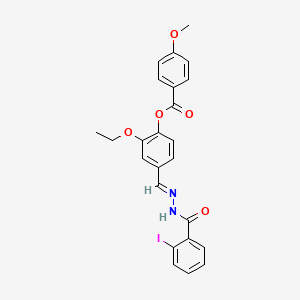
![8-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082238.png)
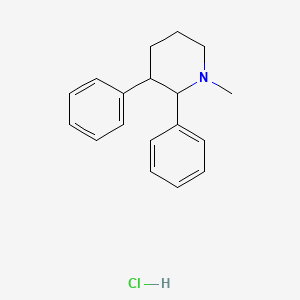

![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
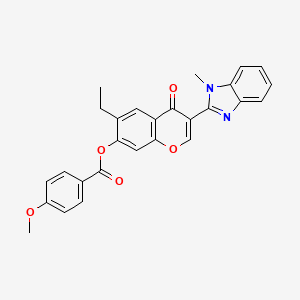
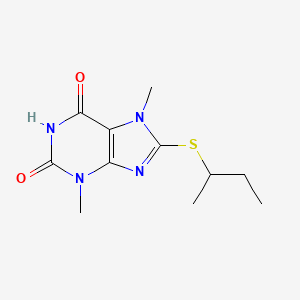
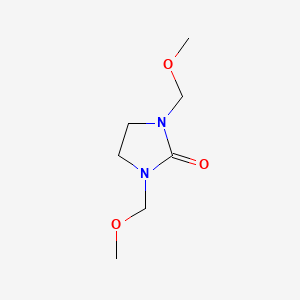
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
